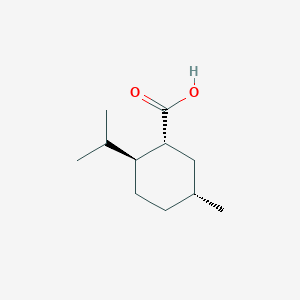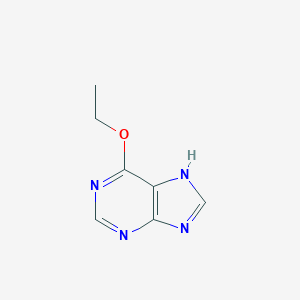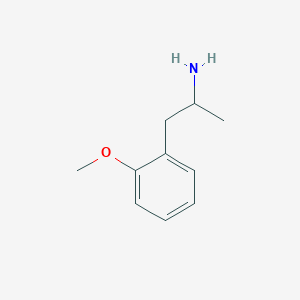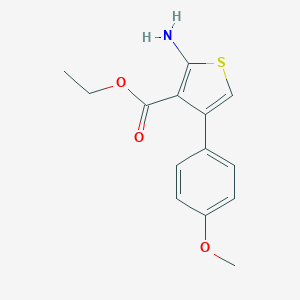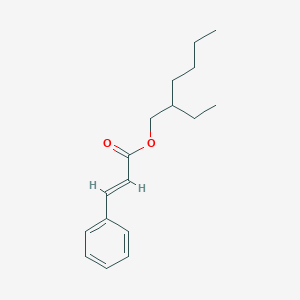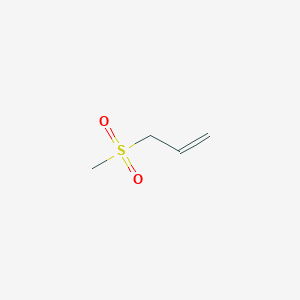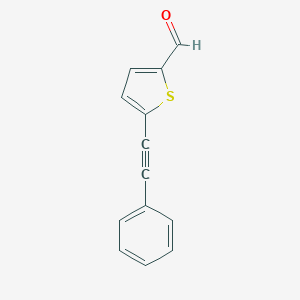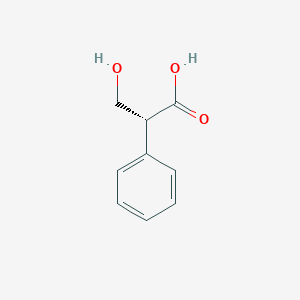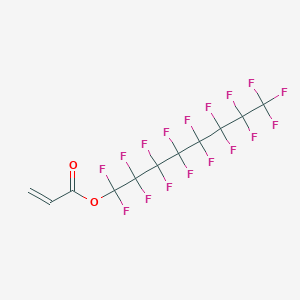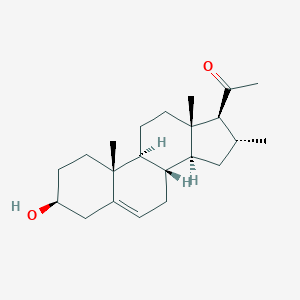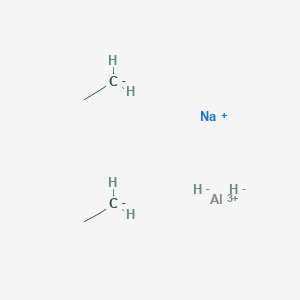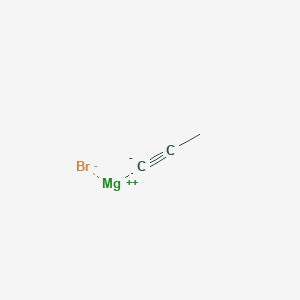![molecular formula C6H3ClN2S B095853 4-氯代噻吩并[3,2-d]嘧啶 CAS No. 16269-66-2](/img/structure/B95853.png)
4-氯代噻吩并[3,2-d]嘧啶
概述
描述
OSM-S-70 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. OSM-S-70 has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
科学研究应用
OSM-S-70 has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of aminothienopyrimidines.
Biology: Investigated for its activity against Plasmodium falciparum and its potential as an antimalarial agent.
Medicine: Explored for its therapeutic potential in treating malaria.
Industry: Potential use in the development of new antimalarial drugs.
作用机制
The mechanism of action of OSM-S-70 involves the inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite. OSM-S-70 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, thereby blocking its activity. This leads to the inhibition of protein translation and activation of the amino acid starvation response in the parasite .
Similar Compounds:
OSM-S-106: Another compound in the aminothienopyrimidine series with similar activity against Plasmodium falciparum.
TCMDC-1352947: A structurally related compound identified from a GSK library.
Uniqueness of OSM-S-70: OSM-S-70 is unique due to its specific substitution pattern on the thienopyrimidine scaffold, which contributes to its activity against Plasmodium falciparum. The presence of a meta sulfonamide group is essential for its activity, distinguishing it from other analogs .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-70 involves the construction of the thienopyrimidine scaffold. The process begins with the chlorination of thienopyrimidone, followed by lithiation and halogenation to introduce the desired functionality. An amine is then introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .
Industrial Production Methods: While specific industrial production methods for OSM-S-70 are not detailed, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental controls.
化学反应分析
Types of Reactions: OSM-S-70 undergoes various chemical reactions, including:
Substitution Reactions: The introduction of different substituents on the thienopyrimidine scaffold.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound to explore different analogs.
Common Reagents and Conditions:
Lithiation and Halogenation: Using reagents like n-butyllithium and halogen sources.
Ammonium Hydroxide Solution: For introducing amine groups.
Major Products Formed: The major products formed from these reactions are various analogs of OSM-S-70, which are tested for their biological activity against malaria .
属性
IUPAC Name |
4-chlorothieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-6-5-4(1-2-10-5)8-3-9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTODSLDHCDLDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370968 | |
| Record name | 4-Chlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16269-66-2 | |
| Record name | 4-Chlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chlorothieno[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-Chlorothieno[3,2-d]pyrimidine in medicinal chemistry?
A: 4-Chlorothieno[3,2-d]pyrimidine serves as a crucial building block in synthesizing various biologically active compounds. Its structure, containing a pyrimidine ring fused with a thiophene ring and a chlorine atom at the 4th position, allows for versatile modifications. Researchers are particularly interested in its potential as a precursor for developing novel anticancer agents [, , ].
Q2: Can you describe a recent, improved synthetic route for 4-Chlorothieno[3,2-d]pyrimidine?
A: Traditional methods often employed excess phosphorus oxychloride (POCl3), posing safety and environmental concerns due to its toxicity. A recent study [] describes a novel approach that avoids using large quantities of POCl3. The synthesis starts with a ring-closure reaction between 2-chloroacrylonitrile and ethyl mercaptoacetate in the presence of sodium ethoxide, yielding 3-aminothiophene-2-carboxylate. Subsequent ring closure with formamide and chlorination with POCl3 in controlled conditions afford 4-Chlorothieno[3,2-d]pyrimidine. This method simplifies the workup procedure and minimizes the use of hazardous reagents.
Q3: How is 4-Chlorothieno[3,2-d]pyrimidine being utilized in the development of anticancer agents?
A: Research suggests that incorporating a piperazine unit into the 4-Chlorothieno[3,2-d]pyrimidine scaffold could lead to potent anticancer agents, particularly protein tyrosine kinase inhibitors [, ]. Scientists have successfully synthesized a series of novel thieno[3,2-d]pyrimidines containing a piperazine unit by reacting 4-Chlorothieno[3,2-d]pyrimidine with various piperazine derivatives []. These synthesized compounds are currently under investigation for their anticancer activity. Further research exploring the structure-activity relationship will guide the development of more potent and selective anticancer therapies based on this scaffold.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

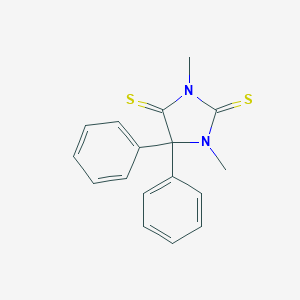
![Bicyclo[3.3.1]nonan-9-ol](/img/structure/B95771.png)
